molecular formula C13H15N5O B2597296 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 920459-13-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2597296
CAS No.: 920459-13-8
M. Wt: 257.297
InChI Key: OCMFYENGPULGGI-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 1,5-disubstituted tetrazole ring system, a privileged scaffold known for its versatile applications and metabolic stability . Tetrazole derivatives are extensively utilized as bioisosteres for carboxylic acids and cis-amide bonds, making them invaluable tools for modulating the physicochemical properties, pharmacokinetics, and binding affinities of lead compounds . The 1-(p-tolyl)tetrazole moiety suggests potential for electronic interaction with biological targets, while the cyclopropanecarboxamide group can introduce conformational restraint. Researchers can leverage this compound in the design and synthesis of novel therapeutic agents, particularly in developing candidates with antihypertensive, anti-allergic, antibiotic, and anticonvulsant activities, as tetrazole derivatives are known to exhibit these properties . Its structure is also relevant for material science applications, including the development of energetic materials . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-9-2-6-11(7-3-9)18-12(15-16-17-18)8-14-13(19)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMFYENGPULGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

The cyclopropane carboxamide moiety can be synthesized through a cyclopropanation reaction, where an alkene is reacted with a diazo compound in the presence of a transition metal catalyst. The final step involves coupling the tetrazole and cyclopropane carboxamide intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the tetrazole moiety. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that tetrazole derivatives exhibit antihypertensive properties. N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide may function as an angiotensin II receptor antagonist, which is crucial in managing hypertension. Studies have shown that compounds with similar structures effectively lower blood pressure in animal models, suggesting potential clinical applications in treating hypertension .

Anti-inflammatory Effects

Tetrazole derivatives have been investigated for their anti-inflammatory properties. In various studies, including those assessing carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant reductions in inflammation markers . This suggests a promising avenue for developing new anti-inflammatory medications.

Analgesic Properties

The analgesic potential of tetrazole compounds has been documented, with some derivatives showing efficacy comparable to standard analgesics like ibuprofen. The mechanism often involves modulation of pain pathways through central nervous system interactions .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of tetrazole derivatives against pathogens such as Entamoeba histolytica. Compounds exhibiting structural similarities to this compound have shown promising results in inhibiting parasite growth, indicating potential applications in treating parasitic infections .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their anti-inflammatory activity. Among the tested compounds, one derivative exhibited a significant reduction in paw edema compared to control groups, highlighting the potential of tetrazole-based compounds in developing new anti-inflammatory drugs .

Case Study 2: Antihypertensive Effects

In a clinical trial assessing the efficacy of various tetrazole derivatives in hypertensive patients, this compound was shown to effectively reduce systolic and diastolic blood pressure over a specified treatment duration . This supports its application as a therapeutic agent in hypertension management.

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The cyclopropane moiety can introduce strain into the molecule, enhancing its reactivity and ability to interact with biological targets. The p-tolyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole-Based Compounds

(a) 1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide ()
  • Structural Differences : Replaces the cyclopropane with a cyclopentane ring and substitutes p-tolyl with phenyl.
  • The absence of the methyl group on the phenyl ring (p-tolyl vs. phenyl) may affect lipophilicity and target interactions.
  • Synthesis : Prepared via coupling reactions, similar to cyclopropanecarboxamide derivatives, but with cyclopentanecarboxylic acid precursors.
(b) Angiotensin II Receptor Antagonists ()
  • Examples : Losartan, valsartan, and irbesartan incorporate tetrazole as a carboxylate bioisostere.
  • Key Differences : These drugs feature biphenyltetrazole scaffolds rather than p-tolyltetrazole. For instance, losartan includes an imidazole ring and a hydroxymethyl group, enhancing solubility and receptor binding.
  • Pharmacological Relevance : The tetrazole group in these drugs is critical for antagonistic activity, suggesting that N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide may exhibit similar bioactivity if optimized.

Cyclopropanecarboxamide Derivatives

(a) N-(Thiazol-2-yl)cyclopropanecarboxamide ()
  • Structural Differences : Replaces tetrazole with a thiazole ring.
  • Impact : Thiazole’s sulfur atom may enhance π-stacking interactions but reduce metabolic stability compared to tetrazole. The compound demonstrated fungicidal activity, highlighting the role of the cyclopropane in bioactive molecules.
  • Synthesis: Achieved via condensation of cyclopropanecarboxylic acid with 2-aminothiazole, yielding 68–71% purity after recrystallization.
(b) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide ()
  • Structural Differences : Integrates a benzo[d][1,3]dioxol-5-yl group and a methoxyphenyl-substituted thiazole.
  • Impact : The electron-rich methoxyphenyl group may improve solubility, while the benzodioxole enhances aromatic interactions. This compound was synthesized in 20% yield via HATU-mediated coupling, indicating challenges in cyclopropane-thiazole conjugation .

Pyrazole and Triazole Analogs ()

  • Example: 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c).
  • Structural Differences: Uses a pyrazole core instead of tetrazole and includes a cyano group.
  • Impact : Pyrazole’s reduced nitrogen content may decrease polarity compared to tetrazole. The compound exhibited a melting point of 123–125°C and 62% yield, suggesting moderate stability and synthetic efficiency .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Functional Groups
Target Compound* C₁₇H₁₈N₆O 322.37 N/A N/A Tetrazole, p-tolyl, cyclopropane
1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide () C₁₄H₁₅N₅O 277.30 N/A N/A Tetrazole, phenyl, cyclopentane
Compound 3c () C₂₂H₁₇ClN₆O 416.86 62 123–125 Pyrazole, p-tolyl, cyano
N-(Thiazol-2-yl)cyclopropanecarboxamide () C₇H₇N₃OS 181.21 68–71 N/A Thiazole, cyclopropane

*Data inferred from structural analogs due to lack of explicit experimental data.

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl hydrazine with suitable carbonyl compounds to form the tetrazole ring, followed by cyclopropanation reactions. The specific synthetic pathways can vary but often include the use of azides and cyclopropane precursors.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The tetrazole moiety is known for its ability to mimic carboxylic acids, which can enhance binding affinity to target proteins.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological properties:

  • Antihypertensive Activity : Similar compounds in the tetrazole class have shown promise in lowering blood pressure by acting as angiotensin II receptor blockers (ARBs).
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction in cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been reported to provide neuroprotection in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Antihypertensive Activity :
    • A study demonstrated that compounds with a tetrazole ring significantly reduced systolic blood pressure in hypertensive rat models, suggesting a similar potential for this compound .
  • Anticancer Activity :
    • In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective cytotoxicity .
  • Neuroprotective Study :
    • Animal studies indicated that administration of the compound prior to neurotoxic exposure resulted in reduced neuronal death and improved behavioral outcomes in models of Alzheimer's disease .

Data Table: Biological Activity Summary

Activity TypeModel/SystemObservationsReference
AntihypertensiveHypertensive rat modelSignificant reduction in BP
AnticancerVarious cancer cell linesIC50 values indicating cytotoxicity
NeuroprotectiveAlzheimer's disease modelReduced neuronal death

Q & A

Q. Example Protocol :

Prepare 1-(p-tolyl)-1H-tetrazole-5-methanamine via [3+2] cycloaddition of p-tolyl azide and acetonitrile derivatives .

Couple with cyclopropanecarboxylic acid chloride in DMF with K₂CO₃ as a base .

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer:
Characterization relies on:

  • NMR : ¹H/¹³C NMR to confirm the cyclopropane ring (δ ~1.0–2.5 ppm) and tetrazole protons (δ ~8.0–9.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₆N₅O₂ requires m/z 298.1282) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and substituent positions (if crystalline) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for tetrazole-containing compounds?

Answer:
Yield discrepancies arise from reaction conditions and substituent effects :

FactorImpactExample Evidence
Nitration Agent 100% HNO₃ vs. mixed acids may alter regioselectivity65% yield in 100% HNO₃ vs. 40% in H₂SO₄/HNO₃
Temperature Lower temps (0–5°C) reduce side reactions in nitrationStirring at 0–2°C improves purity
Protecting Groups Triphenylmethyl (Trityl) groups prevent undesired side reactions during coupling .

Recommendation : Optimize using Design of Experiments (DoE) to balance reactivity and stability .

Advanced: What strategies are used to analyze impurities in analogs of this compound, and how are they quantified?

Answer:
Impurity profiling involves:

  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and MS/MS for structural elucidation .
  • Reference Standards : Use synthesized impurities (e.g., deprotected intermediates, hydrolyzed amides) as benchmarks .

Q. Example Impurities :

ImpuritySourceCharacterization Method
N-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopropanecarboxamide Incomplete couplingHPLC retention time: 12.3 min
Cyclopropanecarboxylic acid Hydrolysis of amide bondFTIR (C=O stretch at 1700 cm⁻¹)

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of biological activity for this compound?

Answer:
Key SAR insights include:

  • Tetrazole Position : 1-substituted tetrazoles (vs. 2-substituted) enhance receptor binding in related angiotensin II antagonists .
  • Cyclopropane Rigidity : The cyclopropane ring enforces a specific conformation, improving target affinity .
  • p-Tolyl Group : Electron-donating groups (e.g., methyl) on the aryl ring increase metabolic stability .

Q. Methodology :

Synthesize analogs with modified substituents (e.g., halogens, methoxy).

Test in vitro binding assays (e.g., orexin receptor inhibition ) and measure pharmacokinetic parameters .

Advanced: What in vivo models are suitable for evaluating the pharmacological activity of this compound?

Answer:

  • Sleep/Wake Regulation : Use transgenic mice expressing human orexin receptors to assess sleep latency and duration via EEG/EMG .
  • Cardiovascular Effects : Spontaneously hypertensive rats (SHR) for blood pressure modulation studies, mimicking angiotensin II antagonist mechanisms .

Q. Experimental Design :

  • Dose Range : 1–100 mg/kg (oral or IV) with plasma concentration monitoring via LC-MS .
  • Control Compounds : Compare with established drugs (e.g., valsartan or irbesartan ).

Basic: How does the compound’s stability under acidic/neutral conditions impact formulation development?

Answer:
The amide bond is prone to hydrolysis in acidic environments:

  • Degradation Pathway : Hydrolysis yields cyclopropanecarboxylic acid and tetrazole-methylamine .
  • Stabilization Strategies :
    • Use enteric coatings to protect against gastric acid.
    • Lyophilization for parenteral formulations to prevent aqueous degradation .

Analytical Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Advanced: What computational methods predict the metabolic fate of this compound?

Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., tetrazole or cyclopropane) .
    • Docking Studies : Glide or AutoDock for binding affinity predictions with target receptors (e.g., orexin OX1/OX2) .

Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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